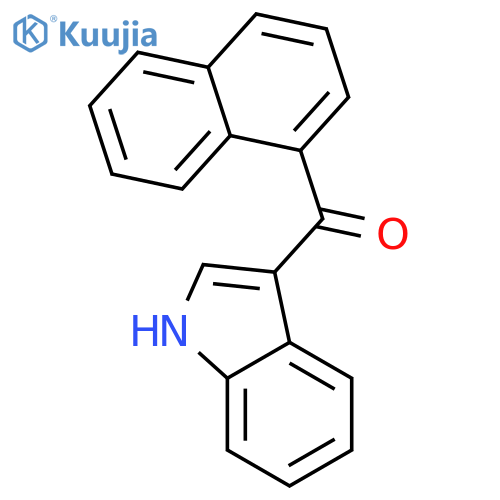

Cas no 109555-87-5 (3-(1-Naphthoyl)indole)

3-(1-Naphthoyl)indole 化学的及び物理的性質

名前と識別子

-

- 3-(1-Naphthoyl)indole

- (1H-INDOL-3-YL)-NAPHTHALEN-1-YL-METHANONE

- 1'-Naphthoyl Indole

- 3-(1-Naphthoyl)indol

- Methanone,1H-indol-3-yl-1-naphthalenyl-

- 1H-indol-3-yl(naphthalen-1-yl)methanone

- Ketone indol-3-yl 1-naphthyl

-

- MDL: MFCD12923093

- インチ: InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H

- InChIKey: QIXQGVQLBPQVOR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C34

計算された属性

- せいみつぶんしりょう: 271.10000

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 2

じっけんとくせい

- 密度みつど: 1.267

- ゆうかいてん: 236 ºC

- PSA: 32.86000

- LogP: 4.55210

3-(1-Naphthoyl)indole セキュリティ情報

3-(1-Naphthoyl)indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(1-Naphthoyl)indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D770177-5g |

3-(1-Naphthoyl)indole |

109555-87-5 | 98% | 5g |

$350 | 2024-06-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68252-10mg |

1'-Naphthoyl Indole |

109555-87-5 | 98% | 10mg |

¥1496.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68252-25mg |

1'-Naphthoyl Indole |

109555-87-5 | 98% | 25mg |

¥3428.00 | 2022-04-26 | |

| Chemenu | CM103220-1000g |

3-(1-Naphthoyl)indole |

109555-87-5 | 95%+ | 1000g |

$8862 | 2023-11-25 | |

| Chemenu | CM103220-5g |

3-(1-Naphthoyl)indole |

109555-87-5 | 95% | 5g |

$374 | 2021-08-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68252-5mg |

1'-Naphthoyl Indole |

109555-87-5 | 98% | 5mg |

¥847.00 | 2022-04-26 | |

| TRC | N368025-25mg |

3-(1-Naphthoyl)indole |

109555-87-5 | 25mg |

$80.00 | 2023-05-17 | ||

| Matrix Scientific | 090237-10g |

3-(1-Naphthoyl)indole, 95+% |

109555-87-5 | 95+% | 10g |

$1900.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D770177-100mg |

3-(1-Naphthoyl)indole |

109555-87-5 | 98% | 100mg |

$75 | 2025-02-25 | |

| eNovation Chemicals LLC | D770177-10g |

3-(1-Naphthoyl)indole |

109555-87-5 | 98% | 10g |

$170 | 2025-02-24 |

3-(1-Naphthoyl)indole 関連文献

-

1. Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetatesAnjali Jaiswal,Anup Kumar Sharma,Krishna Nand Singh Org. Biomol. Chem. 2020 18 1623

-

2. An overview of recent developments in the analytical detection of new psychoactive substances (NPSs)Jamie P. Smith,Oliver B. Sutcliffe,Craig E. Banks Analyst 2015 140 4932

-

Cristian Suárez-Oubi?a,Iván álvarez-Freire,Pamela Cabarcos,Ana María Bermejo,Pilar Bermejo-Barrera,Antonio Moreda-Pi?eiro Anal. Methods 2023 15 333

-

Husain A. Naqi,Timothy J. Woodman,Stephen M. Husbands,Ian S. Blagbrough Anal. Methods 2019 11 3090

3-(1-Naphthoyl)indoleに関する追加情報

3-(1-Naphthoyl)Indole: A Comprehensive Overview

The compound 3-(1-Naphthoyl)Indole (CAS No. 109555-87-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure combining an indole ring with a naphthoyl group, exhibits remarkable properties that make it a valuable subject for research and development. In this article, we delve into the structural features, synthesis methods, applications, and the latest advancements associated with 3-(1-Naphthoyl)Indole.

Structural Insights and Physical Properties

3-(1-Naphthoyl)Indole consists of an indole moiety (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring) substituted at the 3-position with a naphthoyl group (a naphthalene ring attached via a carbonyl group). This substitution pattern imparts unique electronic and steric properties to the molecule. The compound is typically a crystalline solid with a melting point of approximately 240°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide (DMF) is moderate, making it suitable for various synthetic and analytical techniques.

Synthesis and Characterization

The synthesis of 3-(1-Naphthoyl)Indole can be achieved through several methods, including Friedländer-type condensations, which involve the reaction of an o-amino aryl ketone with an aldehyde or ketone under basic conditions. Recent advancements have focused on optimizing these reactions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality.

Spectroscopic techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) have been instrumental in characterizing 3-(1-Naphthoyl)Indole. These studies reveal that the molecule exhibits strong fluorescence emission under UV light due to its conjugated π-system. Additionally, its NMR spectra provide insights into the electronic environment of the aromatic protons and carbons, aiding in structural elucidation.

Applications in Materials Science

One of the most promising applications of 3-(1-Naphthoyl)Indole lies in its use as a building block for advanced materials. Researchers have employed this compound in the construction of π-conjugated polymers and low-dimensional materials such as graphene analogs. These materials exhibit exceptional electronic properties, making them ideal candidates for applications in organic electronics, sensors, and energy storage devices.

Recent studies have also explored the use of 3-(1-Naphthoyl)Indole as a precursor for metal-free carbon nanomaterials. By employing controlled thermal decomposition techniques, scientists have successfully synthesized carbon nanotubes and graphene sheets with tailored properties. These materials exhibit high electrical conductivity and mechanical strength, opening new avenues for their integration into next-generation electronic devices.

Pharmacological Applications

In the realm of pharmacology, 3-(1-Naphthoyl)Indole has shown potential as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes, receptors, and nucleic acids. Recent research has focused on its role as an inhibitor of kinase enzymes, which are implicated in numerous pathological conditions such as cancer and inflammatory diseases.

Furthermore, 3-(1-Naphthoyl)Indole has demonstrated promising anti-inflammatory and antioxidant activities in preclinical studies. These properties suggest its potential utility in developing therapeutic agents for conditions characterized by oxidative stress and inflammation. Ongoing research aims to optimize its bioavailability and pharmacokinetic profile to enhance its therapeutic efficacy.

Environmental Applications

Beyond its traditional applications in chemistry and pharmacology, 3-(1-Naphthoyl)Indole has also found relevance in environmental science. Its ability to act as a photosensitizer makes it a valuable tool in photocatalytic reactions for degrading organic pollutants in water. Recent studies have highlighted its efficiency in breaking down recalcitrant compounds such as pharmaceutical residues under solar irradiation.

In addition to pollution control applications, researchers have explored the use of 3-(1-Naphthoyl)Indole in designing eco-friendly dyes for textiles and coatings. These dyes offer advantages over traditional synthetic dyes due to their biodegradability and reduced environmental impact.

Conclusion: The Future Outlook for 3-(1-Naphthoyl)Indole

109555-87-5 (3-(1-Naphthoyl)indole) 関連製品

- 70803-96-2((1H-Indol-7-yl)(phenyl)methanone)

- 104019-20-7(1-(1H-Indol-7-yl)ethanone)

- 278180-95-3(1-(7-methyl-1H-indol-3-yl)ethan-1-one)

- 154989-45-4(7-Ethyl-1h-indole-3-carbaldehyde)

- 703-80-0(1-(1H-indol-3-yl)ethan-1-one)

- 15224-25-6(3-Benzoylindole)

- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)

- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)

- 1396709-06-0(N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)